1,2,5-Trimethylpiperidin-4-one chemical properties and structure
1,2,5-Trimethylpiperidin-4-one chemical properties and structure
An In-depth Technical Guide to 1,2,5-Trimethylpiperidin-4-one
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1,2,5-trimethylpiperidin-4-one, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
1,2,5-Trimethylpiperidin-4-one is a synthetic organic compound that serves as a key intermediate in the production of various pharmaceuticals, including the opioid analgesic Promedol.[1] Its chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | [2][3][4][5][6][7] |
| Molecular Weight | 141.21 g/mol | [2][4][6][7][8] |
| Boiling Point | 203.362 °C at 760 mmHg | [3][5][8] |
| Density | 0.917 g/cm³ | [3][5] |
| Flash Point | 71.126 °C | [3][5][8] |
| Topological Polar Surface Area | 20.3 Ų | [2][4] |
| Hydrogen Bond Donor Count | 0 | [2][4] |
| Hydrogen Bond Acceptor Count | 2 | [2][4] |
| XLogP3-AA | 0.7 | [2] |
Chemical Structure and Identifiers
The structural identity of 1,2,5-trimethylpiperidin-4-one is well-defined by various chemical nomenclature and registration systems.
| Identifier | Value |
| IUPAC Name | 1,2,5-trimethylpiperidin-4-one[2][4] |
| CAS Number | 7516-33-8[2][3][6] |
| SMILES | CC1CC(=O)C(CN1C)C[2][4][7] |
| InChI | InChI=1S/C8H15NO/c1-6-5-9(3)7(2)4-8(6)10/h6-7H,4-5H2,1-3H3[2][4][9] |
| InChIKey | VQHHMWWQNKUPKH-UHFFFAOYSA-N[2][4][9] |
| Synonyms | 1,2,5-Trimethyl-4-piperidone, 4-Piperidinone, 1,2,5-trimethyl-[2][3][4][6] |
Below is a 2D visualization of the chemical structure of 1,2,5-trimethylpiperidin-4-one.
Caption: 2D structure of 1,2,5-trimethylpiperidin-4-one.
Experimental Protocols: Synthesis
A documented method for the synthesis of 1,2,5-trimethylpiperidin-4-one involves the reaction of isopropenyl-2-chloropropylketone with methylamine.[1] This procedure is outlined as an improved method for producing the compound, which is a semi-product for the synthesis of the drug promedol.[1]
Objective: To synthesize 1,2,5-trimethylpiperidin-4-one.
Materials:
-
Isopropenyl-2-chloropropylketone solution in methylene chloride
-
Aqueous solution of methylamine (25%)[1]
-
Methylene chloride
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
The reaction is initiated by interacting a solution of isopropenyl-2-chloropropylketone in methylene chloride with an aqueous solution of methylamine.[1] The molar ratio of the chlorinated ketone to methylamine should be maintained at 1:(2-2.25).[1]
-
The reaction mixture is maintained at a temperature not exceeding 40-45 °C with constant stirring for 2 hours.[1]
-
After the reaction period, the mixture is cooled to room temperature and transferred to a separatory funnel.[1]
-
The lower organic layer is separated and transferred to a distillation flask. The aqueous layer is discarded.[1]
-
Methylene chloride is stripped from the organic layer at atmospheric pressure.[1]
-
The remaining residue is distilled under vacuum (boiling point of 56 °C at 3 mm Hg) to yield the final product, 1,2,5-trimethylpiperidin-4-one.[1]
This method reportedly improves upon previous syntheses by reducing the process duration, eliminating secondary stages like steaming and extraction, and decreasing raw material consumption.[1]
Reactivity and Applications
1,2,5-Trimethylpiperidin-4-one is a versatile building block in organic synthesis. Its primary application is in the pharmaceutical industry as a key intermediate for synthesizing various drugs.[1][3] It is also utilized in the agrochemical industry for the production of pesticides and herbicides.[3] The reactivity of the piperidone ring system allows for a range of chemical transformations, making it a valuable component in the creation of complex molecules.[3]
Spectral Data
Spectroscopic data is crucial for the structural elucidation and confirmation of 1,2,5-trimethylpiperidin-4-one.
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¹³C NMR Spectroscopy: Spectral data for 1,2,5-trimethylpiperidin-4-one is available and has been recorded on instruments such as the Varian HA-100.[2][9]
-
Mass Spectrometry (GC-MS): GC-MS data for this compound is available in the NIST Mass Spectrometry Data Center.[2][9]
The logical workflow for the identification and characterization of 1,2,5-trimethylpiperidin-4-one is depicted below.
Caption: Workflow for synthesis and characterization.
References
- 1. RU2123495C1 - Method of synthesis of 1,2,5-trimethyl-4-piperidone - Google Patents [patents.google.com]
- 2. 1,2,5-Trimethyl-4-piperidinone | C8H15NO | CID 551042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 1,2,5-Trimethyl-4-piperidinone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. 4-Piperidinone, 1,2,5-triMethyl- | CAS#:7516-33-8 | Chemsrc [chemsrc.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 1,2,5-Trimethylpiperidin-4-one | 7516-33-8 | HAA51633 [biosynth.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
